molecular formula C12H10FNO B1404297 6-fluoro-3,4-dihydro-1H-carbazol-2(9H)-one CAS No. 907211-95-4

6-fluoro-3,4-dihydro-1H-carbazol-2(9H)-one

Cat. No.: B1404297
CAS No.: 907211-95-4
M. Wt: 203.21 g/mol
InChI Key: FDSLTFNSGDJPLV-UHFFFAOYSA-N
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Description

6-Fluoro-3,4-dihydro-1H-carbazol-2(9H)-one (CAS 907211-95-4) is a fluorinated dihydrocarbazole derivative that serves as a versatile and valuable synthetic intermediate in medicinal chemistry and materials science research. The dihydrocarbazole core structure is a privileged scaffold in the construction of biologically active compounds and is known for its applications in organic luminescent materials due to its conjugated coplanar structure . This compound is of significant interest in the design and synthesis of novel antimicrobial agents. Research into carbazole derivatives has demonstrated that structural modifications, such as the incorporation of a fluorine atom, can lead to potent inhibitory activities against various bacterial strains, including multidrug-resistant clinical isolates, with some analogues showing minimum inhibitory concentrations (MICs) as low as 0.5–2 µg/ml . The mechanism of action for related antimicrobial carbazole compounds has been linked to binding with the enzyme dihydrofolate reductase (DHFR), a critical target in the development of new antibiotics . Furthermore, the dihydrocarbazole scaffold is a key building block in the development of antagonists for receptors like CRTH2, which is a target for the treatment of allergic inflammatory diseases such as asthma and atopic dermatitis . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the researcher to ensure compliance with all applicable local and international regulations for the handling and disposal of chemicals.

Properties

IUPAC Name

6-fluoro-1,3,4,9-tetrahydrocarbazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-7-1-4-11-10(5-7)9-3-2-8(15)6-12(9)14-11/h1,4-5,14H,2-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSLTFNSGDJPLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)NC3=C2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3,4-dihydro-1H-carbazol-2(9H)-one typically involves the fluorination of a carbazole precursor. One common method is the electrophilic aromatic substitution reaction, where a fluorine source such as N-fluorobenzenesulfonimide (NFSI) is used under acidic conditions.

Industrial Production Methods

Industrial production of fluorinated carbazole derivatives often involves multi-step synthesis, starting from commercially available carbazole. The process may include nitration, reduction, and subsequent fluorination steps, followed by purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3,4-dihydro-1H-carbazol-2(9H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones or other oxidized products.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Halogenation, nitration, or sulfonation at different positions on the carbazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3).

Major Products

The major products formed depend on the type of reaction and the specific conditions used. For example, oxidation may yield carbazole-quinones, while reduction may produce dihydrocarbazoles.

Scientific Research Applications

Chemical Properties and Structure

6-Fluoro-3,4-dihydro-1H-carbazol-2(9H)-one features a unique bicyclic structure with a fluorine atom at the 6-position and a carbonyl group at the 2-position. Its molecular formula is C12H11FNC_{12}H_{11}FN with a molecular weight of approximately 189.23 g/mol. The compound's structural characteristics contribute to its reactivity and biological activity, making it a valuable scaffold in medicinal chemistry.

Medicinal Chemistry

The primary application of this compound lies in its potential as a pharmaceutical agent. Research has indicated that compounds within the carbazole family exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of carbazole compounds possess significant antimicrobial properties. For instance, synthesized derivatives have been evaluated for their efficacy against various pathogens .
  • Anti-inflammatory Effects : The compound may act as an antagonist to the CRTH2 receptor, which is involved in allergic responses and inflammation. This suggests potential applications in treating allergic conditions such as asthma and rhinitis .

Drug Discovery

This compound serves as a precursor for synthesizing novel bioactive compounds. Its unique structure allows for modifications that can enhance pharmacological properties. For example:

  • Synthesis of Derivatives : The compound can be modified to create derivatives with improved binding affinities to specific biological targets, facilitating the development of new therapeutic agents .

Interaction Studies

Research involving this compound often focuses on its interactions with biological receptors and enzymes. Understanding these interactions is crucial for optimizing its pharmacological profile:

  • Binding Affinity Studies : Investigations into the compound's binding affinity with various receptors help elucidate its mechanism of action and potential therapeutic uses .

Mechanism of Action

The mechanism of action of 6-fluoro-3,4-dihydro-1H-carbazol-2(9H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Carbazolones

The biological and physicochemical properties of carbazolones are highly influenced by substituent type and position. Key comparisons include:

Compound Name Substituent(s) Molecular Formula Key Properties/Applications Reference
6-Fluoro-3,4-dihydro-1H-carbazol-2(9H)-one F at C6 C₁₂H₁₀FNO Enhanced metabolic stability; kinase inhibition potential
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one CH₃ at C6 C₁₃H₁₅NO Antimicrobial activity; planar carbazole core
6-Chloro-3,4-dihydro-9H-carbazol-1(2H)-one Cl at C6 C₁₂H₁₀ClNO Non-planar carbazole unit; hydrogen-bonded dimers in crystal structure
6-Chloro-9-methyl-2,3-dihydro-1H-carbazol-4-one Cl at C6, CH₃ at N9 C₁₃H₁₂ClNO Antibacterial/antifungal applications; synthetic intermediate
2,3-Dihydro-1H-carbazol-4(9H)-one (CAS 15128-52-6) None (parent structure) C₁₂H₁₁NO High synthetic accessibility; baseline for SAR studies

Key Observations :

  • Fluorine vs. Fluorine’s electronegativity also enhances dipole interactions .
  • Methyl vs. Halogen : Methyl groups increase hydrophobicity, which may improve membrane permeability but reduce solubility. Fluorine balances lipophilicity and polarity, favoring oral bioavailability .
Core Saturation and Conformation
  • 3,4-Dihydro vs. Tetrahydro: Partial saturation (e.g., 3,4-dihydro) retains aromaticity in one benzene ring, preserving π-π stacking interactions critical for biological activity. Fully saturated analogues (e.g., tetrahydrocarbazolones) exhibit non-planar conformations, altering intermolecular interactions .
  • Crystal Structure: The title compound’s carbazole core is expected to adopt a non-planar conformation similar to 6-chloro derivatives, with dihedral angles between aromatic and pyrrolidine rings influencing packing efficiency and solubility .

Physicochemical Properties

Property This compound 6-Methyl Analogue 6-Chloro Analogue
Molecular Weight 215.22 g/mol 201.27 g/mol 235.67 g/mol
LogP (Predicted) ~2.8 ~3.1 ~3.5
Hydrogen Bond Acceptors 2 (C=O, F) 1 (C=O) 2 (C=O, Cl)
Aqueous Solubility Moderate (fluorine enhances polarity) Low Very Low

Biological Activity

6-Fluoro-3,4-dihydro-1H-carbazol-2(9H)-one is a fluorinated derivative of carbazole, a compound known for its diverse applications in pharmaceuticals, organic electronics, and as an intermediate in organic synthesis. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

This compound possesses a unique structure that enhances its biological activity. The presence of the fluorine atom significantly alters its electronic properties and reactivity compared to non-fluorinated or differently halogenated carbazole derivatives.

The mechanism of action for this compound primarily involves interactions with biological targets such as enzymes and receptors. The fluorine atom can enhance binding affinity and metabolic stability, making it a promising candidate for drug development.

Anticancer Activity

Research indicates that carbazole derivatives exhibit significant anticancer properties. For instance, studies have shown that this compound can induce apoptosis in cancer cells by stabilizing topoisomerase I-DNA cleavage complexes, leading to DNA damage and cell cycle arrest in the G2 phase. This mechanism has been observed in various cancer cell lines, including HeLa cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.0195
Bacillus subtilis0.0048
Methicillin-resistant S. aureus (MRSA)0.0098

Enzyme Inhibition

In addition to its antimicrobial and anticancer activities, this compound has been investigated as a potential inhibitor of butyrylcholinesterase (BChE). Studies show that it exhibits selective inhibition with an IC50 value of 0.073 µM, indicating its potential use in treating neurodegenerative diseases by modulating cholinergic activity .

Study on Anticancer Properties

A study published in 2018 focused on the effects of various carbazole derivatives on cancer cell lines. The results indicated that this compound significantly reduced cell viability in HeLa cells through apoptosis induction mechanisms .

Study on Antimicrobial Activity

In a comparative study involving multiple carbazole derivatives, this compound was found to have superior antibacterial properties against MRSA compared to other derivatives tested . This highlights its potential as a lead compound for developing new antibiotics.

Q & A

Q. What are the established synthetic routes for 6-fluoro-3,4-dihydro-1H-carbazol-2(9H)-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step protocols, such as condensation reactions of fluorinated precursors with carbazole derivatives. For example, fluorobenzoyl chloride may react with carbazole intermediates under controlled temperatures (e.g., room temperature to reflux) in solvents like DMF, with triethylamine as a base . Optimization can employ factorial design (e.g., varying catalyst loading, solvent polarity, or reaction time) to maximize yield and purity. Statistical methods like orthogonal arrays (Taguchi methods) are effective for minimizing experimental runs while identifying critical parameters .

Q. How is the molecular structure of this compound confirmed experimentally?

Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks. For instance, aromatic protons in carbazole derivatives resonate between δ 7.2–8.5 ppm, while fluorine substituents cause splitting patterns .
  • X-ray Crystallography : Resolves bond lengths, angles, and stereochemistry. Similar carbazole analogs (e.g., 6-chloro derivatives) show planar carbazole rings with dihedral angles <5° .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+1]+^+ peaks in ESI+) .

Q. Table 1: Representative Spectral Data for Carbazole Derivatives

TechniqueKey Observations for Structural ConfirmationReference
1^1H NMRδ 2.55–2.99 ppm (CH3_3 groups), δ 7.2–8.5 (aromatic)
X-rayPlanar carbazole core, C-F bond length ~1.35 Å
MS (ESI+)[M+1]+^+ at m/z 373 for C20_{20}H17_{17}FN2_2O

Advanced Research Questions

Q. How can computational modeling predict the reactivity or bioactivity of 6-fluoro-carbazole derivatives?

Methodological Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock, Schrödinger Suite) evaluates binding affinities to biological targets (e.g., enzymes or DNA). For example, fluorinated carbazoles exhibit enhanced hydrophobic interactions in kinase binding pockets, which can be simulated using AI-driven tools like COMSOL Multiphysics for reaction dynamics .

Q. What experimental designs are suitable for resolving contradictory bioactivity data in carbazole derivatives?

Methodological Answer: Contradictions in bioactivity (e.g., variable antimicrobial efficacy) may arise from impurities, assay conditions, or substituent positioning. Solutions include:

  • Dose-Response Curves : Test compounds across a concentration gradient (e.g., 1–100 µM) to identify IC50_{50} trends .
  • High-Throughput Screening (HTS) : Use robotic platforms to standardize assays (e.g., microplate readers for absorbance/fluorescence) .
  • Meta-Analysis : Compare data across studies using tools like ANOVA to isolate variables (e.g., solvent effects on solubility) .

Q. How can AI enhance the design of novel 6-fluoro-carbazole analogs with targeted properties?

Methodological Answer: AI algorithms (e.g., generative adversarial networks) train on existing carbazole datasets to propose structures with desired properties (e.g., solubility, logP). For instance, reinforcement learning optimizes synthetic pathways by predicting feasible reaction steps and side products. COMSOL Multiphysics integrates AI for real-time simulation of reaction kinetics, enabling predictive scaling from lab to pilot plant .

Data Analysis and Interpretation

Q. How should researchers handle discrepancies in spectroscopic or crystallographic data for fluorinated carbazoles?

Methodological Answer:

  • Cross-Validation : Replicate experiments using alternative techniques (e.g., IR for functional groups if NMR is ambiguous) .
  • Crystallographic Refinement : Use software like SHELX to resolve disordered fluorine positions in X-ray data .
  • Collaborative Databases : Compare results with repositories like Cambridge Structural Database (CSD) for known analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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6-fluoro-3,4-dihydro-1H-carbazol-2(9H)-one

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